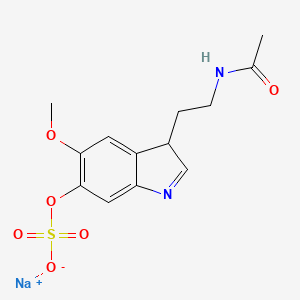

(S)-普萘洛尔β-D-葡萄糖醛酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

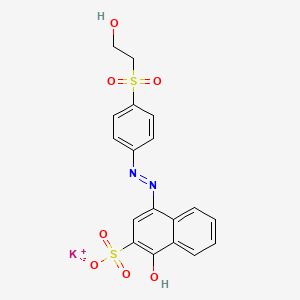

The synthesis of the glucuronides of (R)- and (S)-propranolol, including the (S)-Propranolol beta-D-Glucuronide Sodium Salt, involves multiple steps, beginning with the reaction of naphthol with epichlorohydrin, followed by treatment with sodium azide, alkylation, and then hydrolytic removal of protecting groups. This process culminates in the conversion to sodium salts, with the stereochemistry of the glycoside linkage and the absolute configuration of the aglycon portion being critical determinants (Oatis, Baker, Mccarthy, & Knapp, 1983).

Molecular Structure Analysis

The molecular structure of (S)-Propranolol beta-D-Glucuronide Sodium Salt is characterized by its glucuronide linkage and sodium salt form, which are essential for its solubility and excretion. The stereochemistry of the glycoside linkage is a crucial aspect, with NMR spectroscopy being instrumental in deducing these structural details (Oatis et al., 1983).

Chemical Reactions and Properties

The chemical properties of (S)-Propranolol beta-D-Glucuronide Sodium Salt include its formation through glucuronidation, a key phase II metabolic reaction. This process enhances the molecule's hydrophilicity, facilitating its renal excretion. The enzymatic activity responsible for this transformation exhibits stereoselectivity, favoring the (S)-enantiomer of propranolol (Wilson & Thompson, 1984).

Physical Properties Analysis

The physical properties of (S)-Propranolol beta-D-Glucuronide Sodium Salt, such as solubility, are significantly influenced by its glucuronide and sodium salt form. These modifications increase the compound's water solubility, which is critical for its biological role in drug excretion. Such properties are integral to understanding the pharmacokinetics of propranolol and its metabolites.

Chemical Properties Analysis

Chemically, (S)-Propranolol beta-D-Glucuronide Sodium Salt is more hydrophilic than its parent compound due to the glucuronide moiety. This transformation is pivotal for the drug's metabolism and clearance, illustrating the importance of conjugation reactions in drug detoxification and elimination. The stereoselectivity observed in glucuronidation processes underscores the complexity of metabolic pathways and their impact on drug disposition (Wilson & Thompson, 1984).

科学研究应用

合成和表征

(S)-普萘洛尔β-D-葡萄糖醛酸钠盐的科学探索深入到其合成和色谱分离,为其潜在应用奠定了基础知识。研究人员通过一系列化学反应和色谱技术合成并分离了对映异构的普萘洛尔 O-β-D-葡萄糖醛酸苷,这是普萘洛尔的 crucial 代谢物。此过程涉及特定中间体的烷基化,从而生成钠盐形式的所需葡萄糖醛酸苷。这些化合物的立体化学的细致测定是通过高分辨率核磁共振 (NMR) 光谱实现的,提供了对它们分子结构的见解 (Oatis、Baker、McCarthy 和 Knapp,1983).

代谢途径和立体选择性

对 (S)-普萘洛尔 β-D-葡萄糖醛酸苷代谢途径的研究揭示了人 UDP-葡萄糖醛酸转移酶 (UGT),特别是 UGT1A9 和 UGT1A10,对立体选择性葡萄糖醛酸化的显着影响。这些酶表现出相反的立体选择性,UGT1A9 更倾向于 S-普萘洛尔的葡萄糖醛酸化而非 R-普萘洛尔,而 UGT1A10 表现出相反的偏好。这样的发现强调了药物代谢和酶特异性之间的复杂相互作用,可能影响普萘洛尔及其代谢物的分布和治疗功效 (Sten、Qvisen、Uutela、Luukkanen、Kostiainen 和 Finel,2006).

离子通道调节

最近的研究通过检查 (S)-普萘洛尔 β-D-葡萄糖醛酸钠盐对离子通道的影响,扩展了对其潜在应用的理解。母体化合物普萘洛尔已被证明可以阻断心脏和神经元电压门控钠通道 NaV1.5、NaV1.1、NaV1.2 和 NaV1.3。此类作用表明其葡萄糖醛酸苷代谢物也可能影响这些离子通道,从而有助于普萘洛尔在治疗心律失常中的治疗作用,并可能影响神经功能。该研究强调了这种阻断的非立体特异性,R-(+) 和 S-(−) 普萘洛尔对这些通道表现出相似的亲和力,表明葡萄糖醛酸苷衍生物可能具有这种特性 (Wang、Mistry、Kahlig、Kearney、Xiang 和 George,2010).

属性

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17-,18-,19+,20-,22+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYDLRSXKTYLZ-OGVLMCRDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NNaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858345 |

Source

|

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Propranolol beta-D-Glucuronide Sodium Salt | |

CAS RN |

87144-73-8 |

Source

|

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)